molecular formula C9H14N2 B13271013 Ethyl[1-(pyridin-4-yl)ethyl]amine

Ethyl[1-(pyridin-4-yl)ethyl]amine

Cat. No.: B13271013
M. Wt: 150.22 g/mol
InChI Key: UZIMLPJUCSIQJV-UHFFFAOYSA-N
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Description

Molecular Architecture and Key Functional Groups: Pyridine (B92270) Moiety and Secondary Amine

The core of N-Ethyl-1-(pyridin-4-yl)ethanamine's structure is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. Attached to the fourth position of this pyridine ring is an ethylamine (B1201723) group. Specifically, the ethyl group is bonded to the nitrogen atom of the amine, which is in turn bonded to the first carbon of an ethyl chain that connects to the pyridine ring. This arrangement classifies it as a secondary amine.

The pyridine moiety imparts a degree of aromaticity and planarity to the molecule, influencing its electronic properties and potential interactions. The secondary amine group, on the other hand, introduces a basic nitrogen atom with a lone pair of electrons, making it a site for protonation and nucleophilic reactions.

Interactive Table 1: Key Properties of N-Ethyl-1-(pyridin-4-yl)ethanamine

Property Value
Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol sigmaaldrich.com
IUPAC Name N-ethyl-1-(pyridin-4-yl)ethanamine
CAS Number 99516-20-8 sigmaaldrich.com

Stereochemical Considerations: Enantiomeric Forms and Chiral Recognition

A significant aspect of N-Ethyl-1-(pyridin-4-yl)ethanamine's structure is the presence of a chiral center. The carbon atom attached to the pyridine ring, the ethyl group, the amino group, and a hydrogen atom is asymmetric. This chirality means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-N-Ethyl-1-(pyridin-4-yl)ethanamine and (S)-N-Ethyl-1-(pyridin-4-yl)ethanamine.

The existence of these stereoisomers is crucial in contexts where specific three-dimensional arrangements are necessary for biological activity or chemical interactions. The separation and characterization of individual enantiomers are often essential in pharmaceutical and materials science research. Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is a key principle in these fields. For instance, chiral building blocks are fundamental in asymmetric synthesis. bldpharm.com

Significance as a Privileged Scaffold in Organic Chemistry

The pyridine ring is widely recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. nih.govmdpi.com This term, coined by Evans et al., refers to molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by making modifications to the core structure. mdpi.com The pyridine scaffold is found in numerous natural products and synthetic compounds with a wide range of biological activities. nih.govresearchgate.net

The incorporation of a pyridine motif can enhance a molecule's pharmacological properties, including its biochemical potency, metabolic stability, and cell permeability. nih.gov Consequently, the N-Ethyl-1-(pyridin-4-yl)ethanamine framework serves as a valuable starting point for the development of new chemical entities. Its combination of a privileged pyridine core and a modifiable secondary amine side chain allows for the creation of diverse libraries of compounds for screening in drug discovery and other applications. mdpi.comnih.gov The ability to easily generate derivatives with varied functionalities makes it a versatile tool for chemists. nih.gov

Routes Involving 1-(Pyridin-4-yl)ethanamine as a Precursor

Starting with the chiral amine 1-(Pyridin-4-yl)ethanamine provides a direct approach to the target molecule by forming the crucial ethyl-nitrogen bond.

N-Alkylation of 1-(Pyridin-4-yl)ethanamine with Ethylating Agents

Direct N-alkylation is a fundamental method for forming carbon-nitrogen bonds. This approach involves the reaction of 1-(Pyridin-4-yl)ethanamine with an ethylating agent, such as ethyl iodide or ethyl bromide. The reaction is typically conducted in the presence of a base to neutralize the hydrogen halide byproduct. A challenge with this method is the potential for overalkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salt. However, careful control of reaction conditions, such as stoichiometry and temperature, can favor the desired mono-ethylated product. Recent studies have focused on achieving mono-selective N-alkylation to prevent these undesired side reactions nih.gov.

Reductive Amination of 1-(Pyridin-4-yl)ethanamine with Acetaldehyde (or equivalent)

Reductive amination offers a more controlled alternative to direct alkylation for preparing secondary amines. This two-step, one-pot process begins with the reaction between 1-(Pyridin-4-yl)ethanamine and acetaldehyde to form an intermediate imine. This imine is then reduced in situ to the target secondary amine, N-Ethyl-1-(pyridin-4-yl)ethanamine. wikipedia.orgmasterorganicchemistry.com The key advantage of this method is that the imine intermediate only forms once, which inherently prevents the overalkylation issues seen in direct N-alkylation. masterorganicchemistry.com

A variety of reducing agents can be employed for the reduction step. Sodium borohydride (NaBH₄) is a common choice, though it can also reduce the starting aldehyde. masterorganicchemistry.comgctlc.org Milder and more selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are often preferred as they selectively reduce the imine in the presence of the carbonyl group. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in a suitable solvent like methanol or ethanol under weakly acidic to neutral conditions to facilitate imine formation. wikipedia.org

Approaches from 4-Acetylpyridine (B144475) or 4-Pyridinecarboxaldehyde

An alternative strategy involves starting with a carbonyl-containing pyridine precursor, such as 4-Acetylpyridine, and introducing the ethylamine moiety.

Reductive Amination of 4-Acetylpyridine with Ethylamine

This is one of the most common and efficient methods for synthesizing N-Ethyl-1-(pyridin-4-yl)ethanamine. The reaction involves the condensation of 4-Acetylpyridine with ethylamine to form a ketimine intermediate, which is subsequently reduced without isolation. wikipedia.org This one-pot reaction is highly versatile and widely used in the synthesis of amines. gctlc.orgnih.gov

The choice of reducing agent is critical for the success of the reaction. Common agents include:

Sodium borohydride (NaBH₄) : A cost-effective and common hydride donor.

Sodium cyanoborohydride (NaBH₃CN) : Known for its selectivity in reducing imines over ketones.

Sodium triacetoxyborohydride (NaBH(OAc)₃) : A mild and effective reagent, often used for its high selectivity.

Catalytic Hydrogenation : Using hydrogen gas (H₂) with a metal catalyst like Palladium on carbon (Pd/C) or Platinum is another effective, "green" method. wikipedia.org

The reaction conditions can be optimized by varying the solvent, temperature, and pH to maximize the yield of the desired amine.

PrecursorReagent 2Reducing AgentTypical Conditions
4-AcetylpyridineEthylamineNaBH(OAc)₃Dichloroethane (DCE), Room Temp
4-AcetylpyridineEthylamineNaBH₃CNMethanol (MeOH), Acetic Acid
4-AcetylpyridineEthylamineH₂ / Pd/CEthanol (EtOH), 40°C, 5 atm H₂
4-AcetylpyridineEthylaminePyridine-boraneMethanol (MeOH), 4 Å molecular sieves

This table represents typical conditions found in literature for reductive amination reactions. organic-chemistry.orgsciencemadness.org

Alkylation of Pyridine Precursors for Amine Formation

While less direct for this specific target, general strategies involving the alkylation of pyridine precursors can be adapted. For instance, starting with 4-pyridinecarboxaldehyde, one could envision a pathway involving a Grignard reaction with an ethylmagnesium halide to form the corresponding secondary alcohol. Subsequent conversion of the alcohol to a leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with an amine source could yield the desired product, though this multi-step process is less efficient than direct reductive amination.

Multi-Component Reactions for Direct Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, offer a highly efficient route to complex molecules. nih.gov While specific examples for the direct synthesis of N-Ethyl-1-(pyridin-4-yl)ethanamine are not prominently documented, MCRs like the Ugi or Strecker reactions provide a theoretical framework. nih.govmdpi.com

For example, a Strecker-type reaction could potentially involve 4-acetylpyridine, ethylamine, and a cyanide source (e.g., trimethylsilyl cyanide) to form an α-aminonitrile intermediate. Subsequent hydrolysis and reduction steps would be required to arrive at the final product. Similarly, isocyanide-based MCRs, such as the Ugi reaction, could be designed by combining 4-acetylpyridine, ethylamine, an isocyanide, and a carboxylic acid to rapidly generate molecular complexity, which could then be converted to the target amine. mdpi.com These methods are particularly valuable in combinatorial chemistry for creating libraries of related compounds. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N-ethyl-1-pyridin-4-ylethanamine

InChI

InChI=1S/C9H14N2/c1-3-11-8(2)9-4-6-10-7-5-9/h4-8,11H,3H2,1-2H3

InChI Key

UZIMLPJUCSIQJV-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C1=CC=NC=C1

Origin of Product

United States

Asymmetric Synthesis and Enantioselective Approaches

Chiral Resolution Techniques for Racemic N-Ethyl-1-(pyridin-4-yl)ethanamine

Chiral resolution is a classical yet effective method for separating a racemic mixture into its constituent enantiomers. The most common approach involves the use of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by physical means like fractional crystallization due to their different solubilities. wikipedia.org

For pyridylethylamines, specific methods have been developed. For example, a novel resolution method for racemic 1-(pyridin-2-yl)ethylamine (a structural analogue) involved its conversion to a Schiff base with (R)-camphor, followed by complexation with zinc chloride. The resulting diastereomeric zinc complexes were successfully separated by fractional crystallization, yielding the (R)- and (S)-amines with high enantiomeric purity (99% and 98% ee, respectively). rsc.org Another common technique involves using derivatives of tartaric acid, which have proven effective for resolving various racemic amines on an industrial scale. google.com

Table 1: Examples of Chiral Resolving Agents for Amines

Resolving Agent Type Separation Method Reference
(R,R)-Tartaric Acid Derivatives Chiral Acid Fractional Crystallization google.com
(S)-Mandelic Acid Chiral Acid Fractional Crystallization wikipedia.org
(+)-Cinchotoxine Chiral Base Fractional Crystallization wikipedia.org

Enantioselective Reductive Amination of Ketones (e.g., 4-acetylpyridine)

Direct asymmetric reductive amination (DARA) of a prochiral ketone is one of the most efficient methods for synthesizing chiral amines. This one-pot reaction involves the condensation of a ketone with an amine to form an imine intermediate, which is then asymmetrically reduced by a chiral catalyst in the presence of a reducing agent, typically hydrogen gas. acs.org

For the synthesis of Ethyl[1-(pyridin-4-yl)ethyl]amine, the starting materials would be 4-acetylpyridine (B144475) and ethylamine (B1201723). While specific studies on this exact transformation are not detailed in the provided context, extensive research on the DARA of analogous 2-acetylpyridines provides a strong precedent. A highly effective system for this transformation utilizes a ruthenium catalyst, Ru(OAc)₂{(S)-binap}, with ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source under hydrogen pressure. This method has been shown to produce various chiral 1-(pyridin-2-yl)ethan-1-amines with excellent enantioselectivities (94.6% to >99.9% ee). acs.org The success of this catalyst system suggests its applicability for the synthesis of the 4-pyridyl analogue.

Table 2: Catalyst System for Asymmetric Reductive Amination of Acetylpyridines

Ketone Substrate Catalyst Nitrogen Source H₂ Pressure Enantiomeric Excess (ee) Reference
2-Acetyl-6-methylpyridine Ru(OAc)₂{(S)-binap} NH₄OAc 0.8 MPa >99.9% acs.org

Asymmetric Alkylation Reactions

Asymmetric alkylation provides another route to chiral amines, often relying on the use of a chiral auxiliary to direct the stereochemistry of the alkylation step. In this approach, a prochiral enolate or a related nucleophile, attached to a chiral auxiliary, is alkylated. The auxiliary creates a chiral environment that favors the approach of the alkylating agent from one face, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary yields the enantiomerically enriched product. wikipedia.org

For example, chiral oxazolidinones, popularized by David A. Evans, are widely used auxiliaries. An N-acylated oxazolidinone can be deprotonated to form a Z-enolate, which then reacts with an electrophile in a highly diastereoselective manner. wikipedia.org While not directly applied to this compound in the search results, this strategy could be adapted, for instance, by alkylating a chiral glycine (B1666218) enolate equivalent with a 4-pyridylmethyl halide.

Enzymatic Resolutions and Biocatalysis (e.g., kinetic resolution of precursors)

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for producing enantiopure amines. Enzymes, such as lipases and transaminases, can exhibit exquisite enantioselectivity. tudelft.nldiva-portal.org

Kinetic Resolution (KR): In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. researchgate.net For example, a lipase (B570770) like Candida antarctica lipase B (CALB) can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the resulting amide from the unreacted amine. nih.govnih.gov The major limitation is the 50% maximum yield for the product.

Dynamic Kinetic Resolution (DKR): To overcome the yield limitation of KR, dynamic kinetic resolution combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. This has been successfully applied to amines like 1-phenylethylamine (B125046) using a combination of CALB for the resolution and a ruthenium-based catalyst for the racemization. nih.gov

Table 3: Biocatalytic Methods for Chiral Amine Synthesis

Method Enzyme(s) Principle Key Feature Reference
Kinetic Resolution Lipase (e.g., CALB) Enantioselective acylation of a racemic amine Separation of acylated and unreacted enantiomers researchgate.netnih.gov
Dynamic Kinetic Resolution Lipase + Racemization Catalyst Enantioselective acylation combined with in-situ racemization of the substrate Theoretical 100% yield of a single enantiomer product nih.gov

Chiral Auxiliary-Mediated Synthesis Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy is one of the most reliable and well-established methods for asymmetric synthesis.

Several types of auxiliaries are available. For amine synthesis, tert-butanesulfinamide has emerged as a particularly versatile auxiliary. Condensation of tert-butanesulfinamide with a ketone (like 4-acetylpyridine) forms an N-sulfinyl imine. The subsequent addition of a nucleophile (e.g., an ethyl Grignard reagent) proceeds with high diastereoselectivity, which is directed by the bulky sulfinyl group. The auxiliary can then be removed under mild acidic conditions to afford the desired chiral primary amine. wikipedia.org

Another prominent class includes oxazolidinones and pseudoephedrine derivatives, which are typically used to direct the alkylation of attached acyl groups. wikipedia.org For instance, (S)-1-Phenylethylamine itself can act as both a chiral auxiliary and a nitrogen source in the synthesis of more complex chiral molecules. rsc.org The choice of auxiliary depends on the specific reaction and the desired stereochemical outcome.

Chemical Reactivity and Derivatization

Reactions at the Secondary Amine Nitrogen

The secondary amine group in Ethyl[1-(pyridin-4-yl)ethyl]amine is a primary site for chemical modification, allowing for the introduction of various substituents through alkylation, acylation, and condensation reactions.

Further Alkylation to Tertiary Amines

The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with electrophiles such as alkyl halides. This reaction leads to the formation of tertiary amines. For instance, the reaction of a similar compound, 4-chlorophenyl(2-pyridyl)acetonitrile, with 2-dimethylaminoethylchloride in the presence of sodium amide results in the formation of a tertiary amine. wikipedia.org This type of alkylation is a fundamental transformation in organic chemistry, often employed to modify the steric and electronic properties of a molecule, which can be crucial for its biological activity.

Similarly, the related compound N-(4-Pyridylmethyl)ethylamine can be synthesized, which is a tertiary amine. fishersci.ca The general principle of alkylating a secondary amine to a tertiary amine is a well-established synthetic strategy. For example, the antihistamine chlorphenamine is synthesized through a process that involves the alkylation of a secondary amine. wikipedia.org

Acylation to Amides

The secondary amine of this compound can readily undergo acylation with acylating agents like acid chlorides or anhydrides to form amides. This reaction is exemplified in the synthesis of Delavirdine, where a secondary amine is acylated with an imidazolide (B1226674) derivative of 5-Methylsulfonaminoindole-2-carboxylic acid to form the corresponding amide. wikipedia.org Acylation is a common method to introduce a carbonyl group into a molecule, which can serve as a key structural motif or as a precursor for further transformations. In a general procedure, underivatized amino groups can be capped by acylation using acetic anhydride (B1165640) and DMAP in pyridine (B92270) at room temperature. mdpi.com

Condensation Reactions and Imine Formation

Condensation reactions of the secondary amine with aldehydes or ketones can lead to the formation of imines, also known as Schiff bases. While specific examples for this compound are not prevalent in the searched literature, the reductive amination of aldehydes and ketones with amines is a fundamental and widely used reaction. sigmaaldrich.com This process typically involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Transformations Involving the Pyridine Moiety

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards various reagents.

N-Oxidation of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide. wikipedia.orgontosight.ai This transformation is typically achieved using oxidizing agents such as peroxy acids. wikipedia.org The resulting N-oxide exhibits altered electronic properties compared to the parent pyridine. The N-oxide functionality can activate the pyridine ring for electrophilic substitution at the 2- and 4-positions and can also be used to introduce other functional groups. wikipedia.org For example, treatment of pyridine-N-oxide with phosphorus oxychloride can yield 2- and 4-chloropyridines. wikipedia.org The oxygen atom can subsequently be removed by reduction. wikipedia.org

Halogenation and Other Electrophilic Substitutions

Direct electrophilic substitution on the pyridine ring is generally challenging due to its electron-deficient nature. However, the introduction of an activating group or the use of specific reaction conditions can facilitate such transformations. While direct halogenation of this compound is not explicitly detailed in the provided search results, methods for the functionalization of pyridine rings are known. For instance, the Minisci reaction allows for the alkylation of pyridines. chemrxiv.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the C-N bond formation on pyridine rings. mdpi.com These methods provide routes to a wide array of substituted pyridine derivatives.

Metal-Catalyzed Cross-Coupling Reactions for Pyridine Ring Functionalization

The pyridine ring in this compound is amenable to functionalization through various metal-catalyzed cross-coupling reactions. These reactions are pivotal in medicinal chemistry and materials science for creating complex molecular architectures. Although specific examples involving this compound are not extensively documented, the reactivity can be inferred from studies on similarly substituted pyridines. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are particularly relevant.

For a Suzuki-Miyaura coupling, the pyridine ring would first need to be halogenated, typically at the 2- or 3-position, to provide a suitable handle for the catalytic cycle. The subsequent coupling with a boronic acid or ester would introduce a new carbon-carbon bond. The presence of the aminoalkyl side chain is a consideration, as the amine could potentially coordinate to the metal catalyst. However, studies on unprotected ortho-bromoanilines have shown that Suzuki-Miyaura couplings can proceed efficiently. nih.gov The choice of ligand and base is crucial to ensure high yields and prevent side reactions.

The Buchwald-Hartwig amination offers a pathway to introduce new nitrogen-based substituents onto the pyridine ring. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org Again, this would typically require a pre-functionalized halo-pyridine derivative of the parent compound. The reaction couples the aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. The bulky, electron-rich phosphine (B1218219) ligands developed by Buchwald and others are often essential for achieving high catalytic activity. youtube.com A one-pot combination of biocatalytic amination with a subsequent Buchwald-Hartwig coupling has been demonstrated for the synthesis of chiral N-arylamines, highlighting the compatibility of these methods with chiral amine structures. nih.gov

Coupling ReactionCatalyst/Ligand System (Representative)Reactant 1 (Derivative of Core Molecule)Reactant 2Potential Product
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃2-Bromo-4-(1-(ethylamino)ethyl)pyridineArylboronic acid2-Aryl-4-(1-(ethylamino)ethyl)pyridine
Buchwald-Hartwig Pd₂(dba)₃, XPhos, NaOtBu3-Chloro-4-(1-(ethylamino)ethyl)pyridineSecondary Amine3-(Dialkylamino)-4-(1-(ethylamino)ethyl)pyridine

This table presents hypothetical examples based on established cross-coupling methodologies.

Stereoselective Transformations at the Chiral Alpha-Carbon

The alpha-carbon of the ethylamine (B1201723) side chain is a stereocenter, offering opportunities for stereoselective transformations to control the three-dimensional structure of derivatives. While direct alkylation of the alpha-carbon can be challenging, transformations are often achieved through the corresponding imine. The secondary amine of this compound can be temporarily oxidized or converted to an imine, which then undergoes diastereoselective addition of nucleophiles.

For instance, the formation of an N-sulfinylimine using a chiral sulfinamide auxiliary, such as Ellman's auxiliary, can direct the stereoselective addition of organometallic reagents to the C=N bond. osi.lv Subsequent removal of the auxiliary reveals the new, stereochemically defined amine. Similarly, the use of chiral auxiliaries like (R)-1-phenylethylamine has been shown to direct the diastereoselective reduction of imine moieties, yielding tetrahydro-β-carboline derivatives with good stereocontrol. cdnsciencepub.com

Another approach involves the diastereoselective C-alkylation of aldimines derived from chiral aldehydes. nih.govrsc.org By forming an imine between this compound and an appropriate aldehyde, subsequent alkylation at the alpha-position of the original aldehyde component could be influenced by the stereocenter of the amine.

TransformationReagents/Methodology (Representative)IntermediateProductStereochemical Outcome
Diastereoselective Alkylation 1. Oxidation to imine2. Addition of Grignard reagent (R'-MgBr)N-(1-(pyridin-4-yl)ethylidene)ethylamine(R/S)-Ethyl(1-R'-1-(pyridin-4-yl)ethyl)amineFormation of a new stereocenter with potential diastereomeric excess
Auxiliary-Controlled Addition 1. Formation of N-tert-butanesulfinylimine2. Addition of organolithium reagent3. Auxiliary removalChiral N-sulfinylimine derivativeDiastereomerically enriched substituted amineHigh diastereoselectivity controlled by the chiral auxiliary

This table outlines plausible stereoselective transformations based on general methodologies for chiral amines.

Synthesis of Complex Heterocyclic Derivatives Incorporating the Scaffold

The secondary amine functionality of this compound serves as a key building block for the synthesis of more complex heterocyclic systems, such as triazoles, quinazolinones, and thiosemicarbazide (B42300) derivatives.

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through various routes where a primary or secondary amine is a key reactant. One common method involves the reaction of amines with hydrazines and a one-carbon source. For instance, an amine oxidase-inspired catalytic system can couple a primary amine and a hydrazine (B178648) to form a 1,2,4-triazole (B32235). rsc.org Alternatively, the amine can be converted into an intermediate that is then cyclized. While direct incorporation is complex, multi-step sequences where the amine is first converted to a hydrazone or amidine derivative are common. rsc.orgfrontiersin.org

Quinazolinones: Quinazolinones are readily synthesized by the reaction of 2-aminobenzamides with various carbonyl compounds or their equivalents. The secondary amine of this compound can participate in these reactions. For example, ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines provides an efficient route to quinazolinone derivatives. nih.govnih.govacs.org Copper-catalyzed tandem reactions of 2-aminobenzamides with tertiary amines have also been reported, which proceed through the in-situ generation of an aldehyde and a secondary amine. organic-chemistry.org

Thiosemicarbazide Derivatives: The synthesis of thiosemicarbazide derivatives from this compound is straightforward. The most common method involves the reaction of the amine with an isothiocyanate. This addition reaction is typically high-yielding and proceeds under mild conditions. researchgate.net Alternatively, the amine can react with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which can then be treated with a desulfurizing agent to yield the corresponding isothiocyanate, or reacted with hydrazine to form the thiosemicarbazide. kiku.dkorganic-chemistry.org

HeterocycleReagents (Representative)Reaction TypeResulting Structure
Triazole (1,2,4-) Hydrazine, FeCl₃, O₂ (Amine Oxidase Mimic)Catalytic CyclocondensationA 1,2,4-triazole ring where the ethyl(1-(pyridin-4-yl)ethyl) group is attached to a nitrogen atom.
Quinazolinone 2-Aminobenzamide, [Ru]-catalystCatalytic Deaminative CouplingA quinazolinone core with the ethyl(1-(pyridin-4-yl)ethyl) group attached to the N3 position.
Thiosemicarbazide Phenyl isothiocyanateNucleophilic Addition4-Ethyl-4-(1-(pyridin-4-yl)ethyl)-1-phenylthiosemicarbazide

This table illustrates potential synthetic routes to heterocyclic derivatives using this compound as a key reactant.

Coordination Chemistry and Metal Complex Formation

Ligand Properties: Chelation Capabilities of Amine and Pyridine (B92270) Nitrogen Donors

Ethyl[1-(pyridin-4-yl)ethyl]amine possesses two distinct nitrogen donor atoms: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the ethylamine (B1201723) moiety. This arrangement allows the molecule to act as a bidentate ligand, coordinating to a single metal center through both nitrogen atoms to form a thermodynamically stable five-membered chelate ring. The formation of such chelates is a well-known phenomenon in coordination chemistry, enhancing the stability of the resulting metal complexes compared to those formed with monodentate ligands. acs.org

The pyridine nitrogen is a moderately soft donor, favoring coordination with a wide range of transition metals. The secondary amine nitrogen is a harder donor, and its lone pair is readily available for coordination. The combination of these two donor sites makes this compound a versatile ligand for stabilizing various metal ions. chemimpex.comacs.org

A crucial feature of this ligand is its inherent chirality, stemming from the stereogenic center at the carbon atom attached to the ethyl, amino, and pyridyl groups. This chirality is expected to be transferred to the resulting coordination complexes, influencing their three-dimensional structures and potentially leading to the formation of stereoisomers. This property is of significant interest in the development of chiral catalysts and materials with specific optical properties.

Synthesis of Coordination Compounds

The synthesis of transition metal complexes with this compound would likely follow standard procedures for related pyridine-amine ligands. Typically, this involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, reacting an ethanolic or methanolic solution of the ligand with salts such as nickel(II) chloride, copper(II) acetate, or silver(I) nitrate (B79036) would be expected to yield the corresponding metal complexes. jscimedcentral.com The stoichiometry of the reaction (metal-to-ligand ratio) can be adjusted to favor the formation of complexes with different numbers of coordinated ligands, such as [M(L)Cl₂], M(L)₂₂, or M(L)₃₂, depending on the coordination preference of the metal ion and the steric bulk of the ligand.

Studies on related ligands like 2-aminopyridine (B139424) and ethylenediamine (B42938) show that they readily form stable complexes with a variety of transition metals, including cobalt, nickel, copper, and zinc. acs.org For example, the synthesis of a Ni(II) complex could be achieved by refluxing a mixture of NiCl₂·6H₂O and the ligand in ethanol. jscimedcentral.com Similarly, Ag(I) and Cu(I) complexes could be prepared by reacting the ligand with the corresponding metal salts, often resulting in complexes with linear or tetrahedral geometries. jscimedcentral.com The ability of 1-(pyridin-4-yl)ethylamine to act as a building block for metal complexes underscores the potential of its N-ethylated derivative in forming stable coordination compounds. chemimpex.com

The structural characteristics of this compound, particularly its chirality and the flexible ethyl bridge between the two nitrogen donors, make it a promising candidate for the construction of complex supramolecular architectures. Chiral ligands are known to induce the formation of helical structures, where the ligand strands wrap around one or more metal centers in a preferred direction (right-handed or left-handed). acs.org

Research on chiral quaterpyridines has demonstrated the stereoselective formation of single-stranded helical binuclear Re(I) complexes. acs.org In these structures, the chiral information from the ligand is transmitted to the helical arrangement through noncovalent interactions. It is conceivable that this compound could similarly direct the assembly of helical complexes. Furthermore, ligands containing pyridine and amine functionalities can bridge two metal centers, leading to the formation of binuclear or polynuclear architectures. These multi-metallic assemblies often exhibit interesting magnetic or catalytic properties arising from the interactions between the metal ions.

Structural Elucidation of Metal Complexes (e.g., X-ray Crystallography)

For example, in a potential octahedral complex like [M(L)₂(anion)₂], the two bidentate Ethyl[1-(pyridin-for-yl)ethyl]amine ligands would occupy four coordination sites, with two anions (like chloride) completing the coordination sphere. X-ray analysis would confirm the cis or trans arrangement of the anions and the conformation of the five-membered chelate rings. The crystal structure of a related chiral secondary amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, has been determined, revealing a distorted tetrahedral geometry and specific torsion angles between the aromatic rings, showcasing the type of detailed structural data that can be obtained. jscimedcentral.comnih.gov

Table 1: Representative Crystallographic Data for a Related Pyridine-Amine Compound This table presents data for a structurally related compound to illustrate the type of information obtained from X-ray crystallography.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)20.3873(10)
b (Å)10.4405(4)
c (Å)12.6827(5)
β (°)93.105(2)
V (ų)2698.2(2)
Z4
Data derived from a study on Alectinib hydrochloride, which contains complex amine and pyridine functionalities. echemi.com

Electronic and Spectroscopic Characterization of Complexes (e.g., IR, UV-Vis, EPR, Magnetic Properties, Photoluminescence)

A suite of spectroscopic techniques is essential for characterizing new coordination complexes in the absence of single crystals or for probing their properties in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, the vibrational frequencies of the bonds involving the donor atoms are expected to shift. For this compound, one would anticipate a shift in the C=N stretching vibration of the pyridine ring and changes in the N-H and C-N stretching frequencies of the amine group. For instance, in studies of other pyridine derivatives, characteristic bands in the IR spectrum confirm the presence and coordination of the pyridine ligand. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes provide insights into the geometry and electronic structure of the metal center. For complexes of first-row transition metals like Co(II), Ni(II), and Cu(II), weak d-d electronic transitions are typically observed in the visible region. The energies and intensities of these bands are indicative of the coordination environment (e.g., octahedral vs. tetrahedral). More intense charge-transfer bands (ligand-to-metal or metal-to-ligand) may also appear in the UV region.

Electron Paramagnetic Resonance (EPR) and Magnetic Properties: For complexes containing paramagnetic metal ions (i.e., those with unpaired electrons, such as Cu(II), Ni(II), Co(II)), EPR spectroscopy and magnetic susceptibility measurements are invaluable. EPR provides detailed information about the environment of the unpaired electron, while magnetic susceptibility measurements determine the number of unpaired electrons, thereby indicating the spin state and oxidation state of the metal ion.

Photoluminescence: Some metal complexes, particularly those with d¹⁰ metal ions like Zn(II) and Cd(II), can exhibit photoluminescence. Upon excitation with UV light, these complexes may emit light in the visible spectrum. The study of their emission and excitation spectra, as well as their quantum yields and lifetimes, can provide information about the nature of the excited states and the rigidity of the complex. The fluorescence of various functionalized pyridine derivatives has been studied, suggesting that their metal complexes could also possess interesting photophysical properties. acs.org

Table 2: Illustrative Spectroscopic Data for Related Pyridine-Amine Systems This table provides example data from related compounds to suggest the expected spectroscopic features.

TechniqueFeatureTypical Range/Observation for Related Ligands
IR Pyridine ring C=N stretch~1600 cm⁻¹, shifts upon coordination
IR Amine N-H stretch~3300-3400 cm⁻¹, broadens or shifts upon coordination
UV-Vis Ni(II) Octahedral d-dThree bands typically in the ranges 8,000-13,000, 15,000-19,000, and 26,000-30,000 cm⁻¹
UV-Vis Cu(II) Octahedral d-dOne broad band typically in the range 12,000-20,000 cm⁻¹

Catalytic Applications

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis. Chiral amines are central to this area, and the structure of Ethyl[1-(pyridin-4-yl)ethyl]amine is well-suited for such applications, particularly when derivatized.

Role as Chiral Organocatalysts

The most prominent application for amines of this type in organocatalysis is as a component of bifunctional catalysts, especially chiral thioureas. wikipedia.orgrsc.org These catalysts are prized for their ability to activate both nucleophiles and electrophiles simultaneously through non-covalent interactions.

A thiourea (B124793) derivative of this compound would be a classic bifunctional organocatalyst. In this setup, the amine moiety (either the ethylamine (B1201723) or the pyridine (B92270) nitrogen) can act as a Brønsted base, while the thiourea group functions as a hydrogen-bond donor. jst.go.jp This dual activation is highly effective in a range of asymmetric C-C bond-forming reactions.

Key Asymmetric Reactions Catalyzed by Related Amine-Thiourea Derivatives:

Michael Additions: This is a hallmark reaction for bifunctional thiourea catalysts. mdpi.com In the addition of a ketone (like cyclohexanone) to a nitroalkene, the amine part of the catalyst forms an enamine with the ketone (the nucleophile), while the thiourea's two N-H groups activate the nitroalkene (the electrophile) via hydrogen bonding to the nitro group. mdpi.comacs.org This ternary complex orients the reactants precisely, leading to high enantioselectivity.

Aldol Condensations: Similar to Michael additions, the catalyst can activate both the enolate (or enamine) nucleophile and the aldehyde electrophile, facilitating stereocontrolled C-C bond formation.

Aza-Henry Reactions: These catalysts are effective in the addition of nitroalkanes to imines. acs.org The thiourea moiety activates the imine, and the basic amine site deprotonates the nitroalkane, enabling the reaction to proceed with high enantio- and diastereoselectivity. acs.org

The table below summarizes the expected role of a thiourea catalyst derived from this compound in these key reactions, based on established precedents.

ReactionRole of NucleophileRole of ElectrophileExpected Catalyst Function
Michael Addition Ketone, MalonateNitroalkene, EnoneAmine forms enamine; thiourea activates electrophile via H-bonding. nih.gov
Aldol Condensation Ketone, AldehydeAldehydeAmine generates enolate/enamine; thiourea activates aldehyde carbonyl.
Aza-Henry Reaction NitroalkaneImineAmine deprotonates nitroalkane; thiourea activates imine. acs.org

Mechanistic Studies of Organocatalyzed Reactions

Mechanistic investigations, combining kinetic studies, spectroscopy, and computational analysis, have provided a deep understanding of how bifunctional thiourea catalysts operate. The prevailing mechanism for the Michael addition involves a dual-activation pathway within a well-organized transition state. nih.govrsc.org

The catalytic cycle typically proceeds as follows:

Activation: The catalyst interacts with both the nucleophile and the electrophile. For instance, in the addition of a ketone to a nitroolefin, the catalyst's amine group condenses with the ketone to form a more reactive enamine. mdpi.com

Complex Formation: The thiourea moiety of the catalyst forms two hydrogen bonds with the nitro group of the electrophile, locking it into a specific orientation relative to the enamine. acs.orgnih.gov

C-C Bond Formation: The stereochemistry-determining step is the attack of the enamine onto the activated nitroalkene. The chiral scaffold of the catalyst dictates the facial selectivity of this attack, leading to an enantioenriched product. nih.gov

Product Release and Catalyst Regeneration: The resulting product is hydrolyzed to release the modified ketone and regenerate the chiral amine catalyst, which can then enter a new catalytic cycle. mdpi.com

Computational studies have been crucial in mapping the potential energy surfaces of these reactions, confirming that the transition state involving this dual hydrogen-bonding network is significantly lower in energy, thus explaining both the rate acceleration and the high stereoselectivity observed. nih.govrsc.org

Metal-Mediated and Metal-Catalyzed Transformations

The pyridine and ethylamine functionalities in this compound make it a prime candidate for a bidentate N,N-ligand in transition metal catalysis. Such ligands are fundamental to creating a defined and chiral coordination sphere around a metal center, which is essential for asymmetric catalysis. hkbu.edu.hkresearchgate.net

Application as Chiral Ligands in Asymmetric Catalysis

Chiral pyridine-containing ligands have been successfully employed in a multitude of asymmetric reactions. hkbu.edu.hkacs.org this compound could chelate to a metal (e.g., Iridium, Rhodium, Palladium, Nickel) to form a stable five-membered ring, a common and effective motif in catalysis.

Asymmetric Amination: Chiral amines are key targets in pharmaceutical synthesis. acs.org Half-sandwich iridium catalysts supported by chiral pyridine-derived ligands have been developed for the direct asymmetric reductive amination of ketones, a highly atom-economical process. acs.orgresearchgate.net A complex of this compound with iridium could potentially catalyze such transformations, where the ligand's chirality would control the enantioselective addition of the amine to the carbonyl substrate.

Asymmetric Hydrophosphonylation: While organocatalytic methods exist for this reaction, metal-catalyzed variants are also powerful. Chiral ligands are used to control the enantioselective addition of H-P(O) bonds across C=N double bonds (imines). The pyridine-amine structure is analogous to well-known P,N-ligands used in these transformations. rsc.org

The effectiveness of such a ligand would depend on the specific metal and reaction, but the combination of a σ-donating amine and a π-accepting pyridine ring provides a tunable electronic environment at the metal center.

Role in Redox Catalysis

Pyridine-based ligands are not merely passive scaffolds; they can actively participate in redox processes, either by stabilizing different oxidation states of the metal center or by being redox-active themselves. nih.govmdpi.com

Metal-Dependent Reductions: In reactions like asymmetric hydrogenation of imines, a significant challenge with pyridine-containing substrates is potential catalyst deactivation due to strong coordination of the pyridine nitrogen. acs.org However, when the pyridine is part of the catalyst's ligand, as would be the case with an this compound complex, it plays a constructive role. Iridium and Rhodium complexes with chiral pyridine-containing ligands are highly effective for the hydrogenation of various unsaturated bonds. rsc.org

Dehydrogenative Coupling: Pyridinophane ligands, which feature pyridine units within a macrocyclic structure, support iron complexes in catalyzing C-C coupling reactions. nih.gov The electronic properties of the pyridine ring, tunable via substituents, directly influence the redox potential of the metal center and, consequently, the catalytic activity. nih.gov Similarly, a complex of this compound could participate in redox cycles involving oxidation state changes at the metal, essential for many coupling reactions. The ligand can stabilize the required intermediates in the catalytic cycle.

Design Principles for Ligands in Homogeneous and Heterogeneous Catalysis

The design of effective chiral ligands is a blend of rational design and empirical screening. utexas.edu Several key principles have emerged that are relevant to the potential use of this compound as a ligand building block.

Modularity and Tunability: Successful ligand families are often modular, allowing for systematic tuning of steric and electronic properties. utexas.edunih.gov The this compound structure is inherently modular. The ethyl group could be replaced with bulkier or different alkyl groups to tune the steric environment, and the pyridine ring could be substituted at various positions to alter its electronic properties (basicity and π-acceptor ability). nih.govacs.org

Rigidity vs. Flexibility: Ligand rigidity is often desirable to minimize conformational ambiguity and create a well-defined chiral pocket around the metal center. nih.gov While a simple bidentate ligand like this compound is relatively flexible, it can be incorporated into more rigid structures, such as pincer-type or macrocyclic ligands, to enhance stereocontrol. nih.gov

Symmetry: While C₂-symmetric ligands have historically been dominant, nonsymmetrical ligands (C₁-symmetry) have proven highly effective and, in many cases, superior. pnas.org this compound is a C₁-symmetric building block, which can be an advantage in creating catalysts where electronic and steric differentiation is key to selectivity.

Heterogenization: For improved recyclability, homogeneous catalysts can be anchored to solid supports. Pyridine-based covalent organic frameworks (COFs) have been functionalized to create chiral ionic structures that act as effective heterogeneous catalysts for reactions like the asymmetric Henry reaction. nih.gov The pyridine moiety of this compound provides a clear handle for such immobilization strategies.

The table below outlines key design considerations and how they apply to ligands derived from this compound.

Design PrincipleApplication to this compoundPotential Outcome
Electronic Tuning Substitution on the pyridine ring (e.g., with electron-donating or -withdrawing groups). nih.govacs.orgModulates metal's redox potential and Lewis acidity, impacting catalytic activity.
Steric Tuning Modification of the N-ethyl group (e.g., isopropyl, t-butyl).Creates a more defined chiral pocket, enhancing enantioselectivity.
Structural Rigidity Incorporation into a larger, more constrained framework (e.g., pincer, macrocycle). nih.govReduces conformational flexibility, improving stereocontrol.
Heterogenization Covalent attachment to a polymer or framework via the pyridine ring. nih.govCreates a recyclable, heterogeneous catalyst.

Computational Chemistry and Mechanistic Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been instrumental in understanding the potential ligand-receptor interactions of compounds structurally related to ethyl[1-(pyridin-4-yl)ethyl]amine. These computational techniques predict the binding orientation and affinity of small molecules to biological targets, such as proteins and DNA. cmjpublishers.com

For instance, in a study of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as inhibitors of Rho-associated kinase-1 (ROCK1), molecular docking was used to compare the binding poses of various derivatives. nih.gov The reliability of the docking protocol was validated, and the final poses were selected based on specific criteria with a root-mean-square deviation (RMSD) tolerance of 2 Å. nih.gov The docking results revealed key interactions, such as the formation of hydrogen bonds with specific amino acid residues like M156 and the catalytic lysine (B10760008) K105 in the active site. nih.gov The binding energies derived from these docking studies were also tabulated to compare the different compounds. nih.gov

Similarly, molecular docking has been employed to investigate the interaction of pyridine-4-carbohydrazide Schiff base derivatives with DNA. cmjpublishers.com This approach, using tools like AutoDock Vina, helped identify that aromatic planar structures and specific substitution patterns contribute significantly to the binding activity. cmjpublishers.com The analysis of docking outcomes with visualization software like Biovia Discovery Studio Visualizer allowed for the detailed examination of binding conformations. cmjpublishers.com

In the context of designing inhibitors for other kinases, such as Aurora B kinase, docking studies of 1,2,3-triazolyl-pyridine hybrids have been performed. nih.gov These studies calculated docking scores and identified various noncovalent interactions, including hydrogen bonds and π-interactions with key residues like Tyr156, Tyr151, Lys106, and Leu83. nih.gov The influence of different substituent groups on the binding energy was also systematically evaluated. nih.gov

The following table summarizes the binding energies and key interactions for a selection of related pyridine (B92270) compounds from docking studies.

Compound ClassTargetKey Interacting ResiduesBinding Energy (kcal/mol)Reference
N-ethyl-4-(pyridin-4-yl)benzamidesROCK1M156, K105Varies by compound nih.gov
Pyridine-4-carbohydrazide derivativesDNA--6.6 to -9.1 (ΔG°) cmjpublishers.com
1,2,3-Triazolyl-pyridine hybridsAurora B KinaseTyr156, Tyr151, Lys106, Leu83-7.2 to -10.5 nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide deeper insights into the conformational flexibility of ligands and the dynamic nature of protein-ligand interactions over time. These simulations are often used to refine the static snapshots obtained from molecular docking.

In the study of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, MD simulations were conducted to assess the stability of the protein-ligand complexes. nih.gov The simulations, which ran for a significant duration, showed that the systems reached equilibrium within the initial 10 nanoseconds and maintained a stable plateau. nih.gov The root-mean-square deviation (RMSD) plots indicated that the protein fluctuations were within a range of 1.0–4.5 Å, while the ligand fluctuations were between 0–3.0 Å. nih.gov By comparing the average structure from the MD trajectory with the initial docking pose, a more in-depth understanding of the molecular interactions was achieved. nih.gov

Similarly, MD simulations were employed to study inhibitors of FMS-like tyrosine kinase-3 (FLT3). mdpi.com These simulations, running for 100 nanoseconds, evaluated the stability of protein-ligand complexes, with RMSD values for the proteins ranging from 1.0–4.0 Å and for the ligands from 0.5–4 Å. mdpi.com The binding free energies were also calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods. nih.gov The total binding free energies for selected compounds were reported, along with a per-residue energy decomposition to identify key amino acids contributing to the binding. mdpi.com

Reactive force field molecular dynamics (ReaxFF MD) simulations have also been used to investigate the combustion of pyridine, a related nitrogen-containing heterocycle, providing insights at an atomic level into reaction mechanisms under specific conditions like the presence of an electric field. ucl.ac.uk

The table below presents data from MD simulations of related pyridine derivatives.

Compound ClassTargetSimulation Time (ns)Protein RMSD (Å)Ligand RMSD (Å)Reference
N-ethyl-4-(pyridin-4-yl)benzamidesROCK1>101.0–4.50–3.0 nih.gov
N-phenylpyrimidine-4-amine derivativesFLT31001.0–4.00.5–4.0 mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, transition states, and the electronic properties of molecules.

DFT calculations have been used to compute the Highest Occupied Molecular Orbital (HOMO) energies of pyridine derivatives to understand their nucleophilic and electrophilic reactivity. nih.gov These calculations can help in predicting the relative reactivity of different aminopyridines. nih.gov

In a study of 1,2,4-triazole (B32235) derivatives, DFT was used to analyze the electronic properties of the molecules. sdu.dk The results revealed that derivatives with a more stabilized Lowest Unoccupied Molecular Orbital (LUMO) exhibited significant enzyme inhibitory activity, highlighting the link between electronic structure and biological function. sdu.dk

Furthermore, quantum chemical calculations have been applied to study the impact of deuteration on ligand-receptor interactions, specifically focusing on the altered strength of hydrogen bonds (the Ubbelohde effect). mdpi.com These calculations can quantify the changes in interaction and binding energies upon isotopic substitution, providing strong evidence for the role of hydrogen bonding in the binding process. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is often achieved using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

For a series of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, 3D-QSAR studies were conducted. nih.gov CoMFA and CoMSIA models were developed using a training set of 32 compounds. nih.gov The statistical validity of these models was confirmed by parameters such as a high cross-validated q² (>0.6) and a conventional r² (>0.8). nih.gov Different charge fields were tested to obtain the best possible CoMFA model, with the Gasteiger charge field yielding a final q² of 0.774. nih.gov

Similarly, for N-phenylpyrimidine-4-amine derivatives targeting FLT3, CoMFA and CoMSIA models were generated. mdpi.com The CoMFA model produced statistically significant results with a q² of 0.768 and an r² of 0.969. mdpi.com The CoMSIA model, based on a combination of steric, electrostatic, hydrophobic, and hydrogen bond donor fields, also showed good predictive ability with a q² of 0.725 and an r² of 0.965. mdpi.com

QSAR studies have also been performed on other pyridine derivatives, such as 4-pyridones with antimalarial activity and thiazolidinone analogs. nih.govresearchgate.net These studies have identified key molecular descriptors that correlate with biological activity, providing valuable insights for the design of new, more potent compounds. nih.govresearchgate.net

The table below summarizes the statistical parameters of QSAR models for related pyridine compounds.

Compound ClassQSAR MethodReference
N-ethyl-4-(pyridin-4-yl)benzamidesCoMFA0.774>0.8 nih.gov
N-phenylpyrimidine-4-amine derivativesCoMFA0.7680.969 mdpi.com
N-phenylpyrimidine-4-amine derivativesCoMSIA0.7250.965 mdpi.com
Thiazolidinone-pyridine derivativesQSAR-0.740 (anti-inflammatory) researchgate.net

Investigation of Reaction Pathways and Intermediate Formation

Understanding the reaction pathways for the synthesis of pyridine derivatives is crucial for medicinal chemistry. The synthesis of compounds like this compound can involve multiple steps and the formation of various intermediates.

One common method for forming amine derivatives is through the reaction of a pyridine-containing precursor with an amine. For example, the synthesis of N-substituted pyridine derivatives can be achieved by reacting a suitable precursor with an amine like 1-(pyridin-4-yl)ethanamine in the presence of a base. nih.gov

The synthesis of more complex heterocyclic systems can sometimes lead to unexpected formations. For instance, the reaction of N-cyanoacetohydrazide with 2,2-dicyanoethene-1,1-bis(ethylthiolate) in the presence of a base leads to the formation of an N-amino-4-(ethylthio)-pyridine-2-one derivative. researchgate.net

The ammonolysis of alkyl halides, where a halogen atom is replaced by an amino group, is a fundamental process in amine synthesis. ncert.nic.in This reaction proceeds through a nucleophilic substitution mechanism and can lead to the formation of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. ncert.nic.insciencemadness.org The primary amine formed can act as a nucleophile and react further with the alkyl halide. ncert.nic.in

The mechanism of acylation of amines, such as the reaction of an acid anhydride (B1165640) with ethylamine (B1201723), involves a nucleophilic addition-elimination pathway. youtube.com This condensation reaction proceeds through an unstable intermediate which then eliminates a small molecule to form the final amide product. youtube.com

Advanced Research Applications As a Building Block

Synthesis of Complex Organic Molecules for Fundamental Chemical Research

The unique structural motifs of Ethyl[1-(pyridin-4-yl)ethyl]amine make it a significant starting material for constructing more complex organic molecules. The presence of both a nucleophilic secondary amine and a pyridine (B92270) ring allows for a variety of chemical transformations.

In medicinal chemistry research, this compound and its close analogs are used as scaffolds to generate libraries of compounds for screening. For instance, the core structure is relevant in the development of therapeutic agents, particularly those targeting neurological disorders. chemimpex.com The synthesis often involves reactions such as N-acylation, N-alkylation, and transition metal-catalyzed cross-coupling reactions at the pyridine ring. A common synthetic strategy is the Buchwald-Hartwig amination, where a chloro-substituted aromatic or heteroaromatic compound is coupled with an amine in the presence of a palladium catalyst to form a new carbon-nitrogen bond. mdpi.com This method is frequently employed to create complex amine derivatives for further investigation. mdpi.com

The general utility of pyridylethylamine scaffolds in creating ligands for metal complexes is also noteworthy, as these complexes are fundamental in catalysis research. chemimpex.com

Development of Functional Materials (e.g., polymers, coatings, optoelectronic materials, MOF ligands)

The dual functionality of this compound, with its amine and pyridine groups, makes it an attractive candidate for the development of advanced functional materials. chemimpex.com

Polymers and Coatings: The amine group can react with compounds like epoxides or isocyanates to form polymers with specific properties. The pyridine moiety can then be used to impart desirable characteristics to the polymer, such as metal coordination sites or altered surface properties. chemimpex.com

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is an excellent ligand for coordinating with metal ions. This makes this compound and its derivatives valuable building blocks for the synthesis of Metal-Organic Frameworks (MOFs). chemimpex.com MOFs are highly porous materials with applications in gas storage, separation, and catalysis. The structure and functionality of the organic ligand directly influence the resulting MOF's architecture and properties.

Precursor in Agricultural Chemical Research (e.g., agrochemicals)

The pyridine ring is a common feature in many agrochemicals, including herbicides and pesticides. chemimpex.com this compound serves as a valuable precursor in the synthesis of novel agrochemical candidates. chemimpex.com Its structure can be modified to optimize biological activity, absorption, and translocation within plants. For example, organophosphate pesticides like Chlorpyrifos, which also contain a substituted pyridine ring, act by inhibiting the acetylcholinesterase enzyme in insects. wikipedia.org Research in this area involves synthesizing derivatives of pyridylamines to discover new compounds with improved efficacy and better environmental profiles. chemimpex.com

Reagent and Standard in Advanced Analytical Chemistry Techniques

In the field of analytical chemistry, this compound can be utilized as a reagent or a standard. Its specific chemical properties allow it to aid in the detection and quantification of other substances in complex mixtures. chemimpex.com For instance, its basic nature and ability to coordinate with metals can be exploited in certain chromatographic or spectroscopic methods. It may also serve as an internal standard in mass spectrometry-based analyses, provided its fragmentation pattern is distinct from the analytes of interest.

Design of Chemical Probes for Biochemical Research

The structure of this compound is well-suited for the design of chemical probes to investigate biological systems. Such probes are crucial for studying receptor interactions, enzyme activity, and other biochemical pathways. chemimpex.com

Receptor Interaction Studies: The pyridine and amine moieties can interact with biological targets such as G-protein coupled receptors (GPCRs) or ion channels. By modifying the core structure, researchers can develop ligands with high affinity and selectivity for specific receptors. chemimpex.com Analogs like 2-(2-Aminoethyl)pyridine have been identified as histamine (B1213489) agonists, demonstrating the utility of this chemical class in studying receptor function. nih.gov

Enzyme Activity Investigations: Derivatives can be designed as inhibitors or substrates for specific enzymes. For example, the development of inhibitors for kinases or proteases often starts from scaffolds that can be systematically modified.

Ligand Bias Phenomena: The development of biased agonists, which preferentially activate certain signaling pathways downstream of a receptor, is a key area of modern pharmacology. The versatile structure of this compound allows for the fine-tuning of ligand-receptor interactions, which is essential for creating such pathway-selective molecules.

Q & A

Q. What are the common synthetic routes for Ethyl[1-(pyridin-4-yl)ethyl]amine?

this compound can be synthesized via alkylation of a pyridinyl-ethylamine precursor. A typical method involves reacting a primary amine (e.g., 1-(pyridin-4-yl)ethylamine) with ethyl halides (e.g., ethyl bromide) under basic conditions. Key parameters include:

  • Solvents : Ethanol or acetonitrile for optimal solubility .
  • Bases : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the amine .
  • Temperature : Room temperature or mild heating (40–60°C) to drive the reaction . Example Protocol :
StepReagent/ConditionRole
11-(Pyridin-4-yl)ethylamineSubstrate
2Ethyl bromideAlkylating agent
3K₂CO₃ in ethanolBase/solvent
4Stir at 50°C for 12hReaction completion

Purity is ensured via recrystallization or column chromatography .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation from DMSO or ethanol to obtain twinned crystals .
  • Data Collection : Use a Bruker APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) .
  • Refinement : SHELXL (for small molecules) resolves disorders and refines hydrogen positions via riding models . Example Data :
ParameterValue
Space groupP21 (monoclinic)
Dihedral angles (pyridine vs. adjacent rings)51.1–54.6°
R-factor≤0.068 (high-resolution data)

Hydrogen bonding networks (e.g., N–H···O interactions) stabilize the lattice .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation .
  • Waste Disposal : Segregate organic waste and consult environmental safety protocols .
  • Reaction Scale : Limit reactions to <100 mL without prior approval .

Advanced Research Questions

Q. How can researchers address crystallographic disorders and twinning in this compound structures?

Twinning and disorder arise from solvent molecules (e.g., DMSO) or flexible substituents. Solutions include:

  • Twin Law Refinement : Use SHELXL’s TWIN/BASF commands to model twin domains (e.g., twin matrix -1 0 0, 0 -1 0, -0.4 0 1) .
  • Occupancy Refinement : Assign partial occupancies to disordered atoms (e.g., ethyl groups at 55% and 73.7%) .
  • Restraints : Apply isotropic displacement restraints for disordered regions .

Q. What analytical techniques are critical for confirming the stereochemistry of this compound derivatives?

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) .
  • NMR Spectroscopy :
  • 1H-1H NOESY : Detects spatial proximity of substituents (e.g., ethyl vs. pyridine groups) .
  • 13C NMR : Confirms substitution patterns (e.g., δ ~150 ppm for pyridine carbons) .
    • X-ray Crystallography : Absolute configuration assignment via Flack parameter .

Q. How does the substitution pattern on the pyridine ring influence the biological activity of this compound analogs?

Substituents modulate steric/electronic properties and target binding:

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance kinase inhibition by stabilizing H-bonds (e.g., p38α MAP kinase) .
  • Steric Effects : Bulky groups (e.g., trichlorophenyl) reduce conformational flexibility, altering selectivity . Example SAR Data :
AnalogSubstituentIC50 (p38α MAP kinase)
A4-Fluorophenyl12 nM
B2,4,6-Trichlorophenyl45 nM

Computational docking (e.g., AutoDock Vina) predicts binding poses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.